molecular formula C7H8BNO3 B12951415 (2-Acetylpyridin-4-yl)boronic acid

(2-Acetylpyridin-4-yl)boronic acid

Cat. No.: B12951415
M. Wt: 164.96 g/mol
InChI Key: SMDIKPGBJAQARI-UHFFFAOYSA-N
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Description

“(2-Acetylpyridin-4-yl)boronic acid” is a boronic acid derivative with the chemical formula C9H8NO3B. It features a boron atom attached to a pyridine ring and an acetyl group. Boronic acids are versatile compounds known for their applications in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of “(2-Acetylpyridin-4-yl)boronic acid.” One common method involves the reaction of 4-pyridylboronic acid with acetyl chloride or acetic anhydride. The reaction proceeds under mild conditions, resulting in the formation of the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the laboratory synthesis can be scaled up by optimizing reaction conditions and using appropriate reagents.

Chemical Reactions Analysis

Reactivity:: “(2-Acetylpyridin-4-yl)boronic acid” participates in various chemical reactions:

Common Reagents::

    Boronic Acids: Used in cross-coupling reactions.

    Palladium Catalysts: Facilitate Suzuki–Miyaura coupling.

    Acetylating Agents: For acetyl group installation.

Major Products:: The major product of Suzuki–Miyaura coupling involving “this compound” would be the aryl- or vinyl-substituted pyridine derivative.

Scientific Research Applications

“(2-Acetylpyridin-4-yl)boronic acid” finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Developing potential drugs or ligands.

    Materials Science: For functional materials.

Mechanism of Action

The exact mechanism by which “(2-Acetylpyridin-4-yl)boronic acid” exerts its effects depends on its specific application. It may interact with molecular targets or participate in specific pathways relevant to its use.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to explore related boronic acids and compare their properties and reactivity.

Properties

Molecular Formula

C7H8BNO3

Molecular Weight

164.96 g/mol

IUPAC Name

(2-acetylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H8BNO3/c1-5(10)7-4-6(8(11)12)2-3-9-7/h2-4,11-12H,1H3

InChI Key

SMDIKPGBJAQARI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)C)(O)O

Origin of Product

United States

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